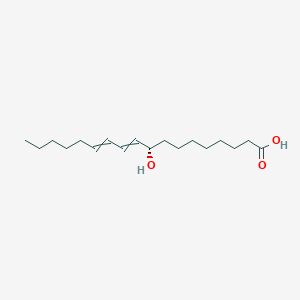

(9S)-9-hydroxyoctadeca-10,12-dienoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(9S)-9-Hydroxyoctadeca-10,12-dienoic acid is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is known for its role in various biological processes and is often studied for its potential therapeutic applications. It is characterized by the presence of a hydroxyl group at the ninth carbon and double bonds at the tenth and twelfth positions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (9S)-9-hydroxyoctadeca-10,12-dienoic acid typically involves the enzymatic oxidation of linoleic acid. Enzymes such as lipoxygenases catalyze the addition of oxygen to linoleic acid, resulting in the formation of hydroperoxides, which are subsequently reduced to hydroxyl derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are employed to convert linoleic acid into the desired hydroxylated product under controlled conditions.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form keto derivatives.

Reduction: The hydroxyl group can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Acidic or basic catalysts facilitate the substitution reactions.

Major Products:

Oxidation: Formation of keto derivatives.

Reduction: Formation of alkanes.

Substitution: Formation of esters or ethers.

科学的研究の応用

Role in Inflammation and Oxidative Stress

9-HODE is produced during the oxidative metabolism of linoleic acid and has been implicated in several physiological and pathological processes. It is known to accumulate in tissues undergoing oxidative stress, such as those affected by inflammation, cardiovascular diseases, and neurodegenerative disorders. The compound can activate peroxisome proliferator-activated receptors (PPARs), which play crucial roles in regulating inflammation and metabolism .

Cancer Research

Recent studies have highlighted the antiproliferative effects of 9-HODE on cancer cells. It has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involves modulation of gene expression related to cell proliferation and survival . For instance, 9-HODE's interaction with histone deacetylases (HDACs) suggests its potential as a therapeutic agent in cancer treatment .

Dietary Fatty Acids

As a derivative of linoleic acid, 9-HODE is found in various dietary sources. Its consumption may influence health outcomes related to cardiovascular diseases due to its role in lipid metabolism and inflammatory responses . Research indicates that diets rich in polyunsaturated fatty acids can lead to increased levels of 9-HODE, which may have both beneficial and detrimental effects depending on the context of oxidative stress .

Plant Growth Regulation

In agricultural research, 9-HODE has been studied for its role in plant growth regulation. It has been shown to affect seedling growth by modulating levels of specific fatty acid amides in cotton plants. This suggests that 9-HODE could be utilized as a biostimulant to enhance crop resilience against environmental stressors .

Production Methods

The synthesis of 9-HODE can be achieved through enzymatic or chemical pathways involving linoleic acid. Studies have demonstrated that it can be produced via lipoxygenase pathways or through cyclooxygenase-mediated reactions . Understanding the stability of 9-HODE under various conditions is crucial for its applications; it has been found stable under oxidative conditions compared to its hydroperoxide precursors .

Case Studies

作用機序

The mechanism of action of (9S)-9-hydroxyoctadeca-10,12-dienoic acid involves its interaction with specific molecular targets such as peroxisome proliferator-activated receptors (PPARs). By binding to these receptors, it modulates the expression of genes involved in lipid metabolism, inflammation, and cell proliferation. This compound also influences signaling pathways related to oxidative stress and immune responses.

類似化合物との比較

(9R)-9-Hydroxyoctadeca-10,12-dienoic acid: The R-enantiomer of the compound with similar biological activities but different stereochemistry.

13-Hydroxyoctadeca-9,11-dienoic acid: Another hydroxylated derivative of linoleic acid with hydroxylation at the thirteenth carbon.

9-Oxo-octadeca-10,12-dienoic acid: An oxidized form of the compound with a keto group at the ninth carbon.

Uniqueness: (9S)-9-Hydroxyoctadeca-10,12-dienoic acid is unique due to its specific stereochemistry and the position of the hydroxyl group, which confer distinct biological activities and interactions with molecular targets compared to its isomers and other hydroxylated derivatives.

生物活性

(9S)-9-hydroxyoctadeca-10,12-dienoic acid, commonly referred to as 9(S)-HODE, is a bioactive compound derived from linoleic acid. It plays a significant role in various biological processes, particularly in inflammation and cellular signaling. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications.

- Chemical Structure : 9(S)-HODE is characterized by a hydroxyl group at the 9th carbon of the octadecadienoic acid backbone. Its molecular formula is C18H34O3 with a molecular weight of 296.5 g/mol.

- CAS Number : 73543-67-6

The biological activity of 9(S)-HODE is primarily mediated through its interaction with specific receptors and signaling pathways:

- Peroxisome Proliferator-Activated Receptors (PPARs) : 9(S)-HODE activates PPARγ, which regulates genes involved in lipid metabolism and inflammation. This activation is crucial for the maturation of monocytes into macrophages, influencing immune response and inflammation .

- Cyclooxygenase (COX) Pathways : The compound is produced via COX and lipoxygenase pathways, highlighting its role in inflammatory processes .

Biological Activities

- Anti-Inflammatory Properties : Research indicates that 9(S)-HODE exhibits anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and chemokines. It can inhibit the expression of cyclooxygenase enzymes, thereby reducing the synthesis of inflammatory mediators .

- Antioxidant Activity : 9(S)-HODE has been shown to possess antioxidant properties, which help in mitigating oxidative stress within cells. This activity is particularly relevant in conditions such as atherosclerosis where oxidative damage plays a critical role .

- Cancer Research : The compound has been explored for its potential anti-cancer properties. Studies suggest that 9(S)-HODE can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of mitochondrial function .

Case Studies

Several studies have investigated the effects of 9(S)-HODE on different biological systems:

- Atherosclerosis : High levels of 9(S)-HODE have been detected in atherosclerotic plaques, suggesting a role in cardiovascular diseases. Its accumulation correlates with lipid peroxidation products that contribute to plaque formation .

- Myocardial Infarction : Elevated levels of 9(S)-HODE were found in heart tissue post-myocardial infarction, indicating its involvement in cardiac stress responses and potential as a biomarker for heart diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (9R)-9-HODE | R-enantiomer of HODE | Similar anti-inflammatory effects but different receptor interactions |

| 13-HODE | Hydroxylated derivative at C13 | Exhibits distinct signaling pathways compared to 9(S)-HODE |

| 9-Oxo-Ode | Oxidized form with keto group | More potent in activating PPARs but less stable than HODE derivatives |

特性

CAS番号 |

18104-44-4 |

|---|---|

分子式 |

C18H32O3 |

分子量 |

296.4 g/mol |

IUPAC名 |

(9S,10E,12E)-9-hydroxyoctadeca-10,12-dienoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11+/t17-/m1/s1 |

InChIキー |

NPDSHTNEKLQQIJ-RUDINFOGSA-N |

SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)O)O |

異性体SMILES |

CCCCC/C=C/C=C/[C@H](CCCCCCCC(=O)O)O |

正規SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)O)O |

ピクトグラム |

Irritant |

同義語 |

(9S,10E,12E)-9-Hydroxy-10,12-octadecadienoic Acid; [S-(E,E)]-9-Hydroxy-10,12-octadecadienoic Acid; (+)-β-Dimorphecolic Acid; (S)-9-Hydroxy-10-trans,12-trans-octadecadienoic Acid; (S)-9-Hydroxy-10E,12E-octadecadienoic Acid; (S)-9-Hydroxy-trans,trans-1 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。